Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,6-Dibromo-4-(methylsulfonyl)phenol (CAS 20951-04-6)
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,6-Dibromo-4-(methylsulfonyl)phenol (CAS 20951-04-6)
Executive Summary
As a Senior Application Scientist, I frequently encounter halogenated phenolic sulfones in the design of advanced pharmaceutical intermediates and specialized materials. 2,6-dibromo-4-(methylsulfonyl)phenol (CAS 20951-04-6) is a highly functionalized aromatic building block characterized by a unique interplay of steric hindrance and electronic depletion. This whitepaper deconstructs its physicochemical properties, establishes a self-validating synthetic protocol, and explores its reactivity profile for downstream applications in drug development.
Structural Logic & Physicochemical Profiling
The chemical behavior of 2,6-dibromo-4-(methylsulfonyl)phenol is governed by the synergistic electronic effects of its substituents. The core phenol ring is flanked by two ortho-bromine atoms and a para-methylsulfonyl group.
Causality of Properties: The methylsulfonyl group ( −SO2CH3 ) is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects (Hammett σp≈0.72 ). Concurrently, the two ortho-bromines ( σo≈0.44 each) exert strong inductive withdrawal. This massive electron density pull away from the phenolic oxygen drastically stabilizes the phenoxide anion. Consequently, the pKa of this compound is significantly lowered to an estimated 4.8–5.2, compared to the 10.0 of an unsubstituted phenol. This heightened acidity makes the hydroxyl group highly reactive toward mild bases, facilitating selective alkylation or etherification.
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Causality / Origin |
| CAS Number | 20951-04-6[1] | Standard registry identifier. |
| Molecular Formula | C7H6Br2O3S [2] | Dictates the 1:2:1 isotopic mass distribution. |
| Molecular Weight | 330.00 g/mol [2] | Heavy mass driven by dual bromine incorporation. |
| Physical State | Off-white solid[2] | High crystal lattice energy due to strong intermolecular dipole interactions. |
| Predicted pKa | ~4.8 - 5.2 | Phenoxide stabilized by para-sulfonyl and ortho-bromo EWG effects. |
| GHS Hazards | H302, H315, H319, H335[2] | Harmful if swallowed; causes skin/eye/respiratory irritation[2]. |
Synthetic Methodology & Mechanistic Pathway
The synthesis of 2,6-dibromo-4-(methylsulfonyl)phenol relies on a controlled Electrophilic Aromatic Substitution (EAS). The starting material, 4-(methylsulfonyl)phenol, possesses competing directing groups: the strongly activating, ortho/para-directing −OH and the deactivating, meta-directing −SO2CH3 . Both groups synergistically direct incoming electrophiles to the 2 and 6 positions.
Synthetic logic and stepwise EAS mechanism for CAS 20951-04-6.
Step-by-Step Protocol: Self-Validating Synthesis
This protocol is designed as a self-validating system : the intrinsic physical changes during the reaction serve as real-time indicators of success, minimizing the need for constant external sampling.
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Solvent Preparation: Dissolve 1.0 equivalent of 4-(methylsulfonyl)phenol in glacial acetic acid. Causality: Acetic acid is chosen because it is a polar protic solvent that stabilizes the cationic Wheland intermediate during EAS without overly activating the phenol (which would occur in basic conditions, leading to oxidative degradation).
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Electrophile Addition: Cool the solution to 0–5 °C. Dropwise, add 2.1 equivalents of molecular bromine ( Br2 ) dissolved in acetic acid. Causality: The slight excess ensures complete dibromination, overcoming the steric hindrance introduced by the first bromine atom.
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Reaction Progression: Stir at room temperature for 3 hours. Self-Validation: The deep red color of Br2 will gradually fade to a pale yellow/orange as the electrophile is consumed by the aromatic ring.
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Quenching & Isolation: Pour the mixture into an ice-water bath containing 5% sodium bisulfite ( NaHSO3 ). Causality: The bisulfite instantly reduces any unreacted, toxic Br2 into inert bromide ions ( Br− ). Self-Validation: The immediate precipitation of an off-white solid[2] upon quenching visually confirms the formation of the highly hydrophobic dibrominated product.
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Purification: Filter under vacuum and recrystallize from ethanol/water to yield the pure off-white solid.
Analytical Characterization Protocol
To guarantee trustworthiness in drug development workflows, the structural integrity of CAS 20951-04-6 must be validated through orthogonal analytical techniques.
Step-by-Step Protocol: Self-Validating LC-MS & NMR
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Mass Spectrometry (ESI-): Run the sample in negative electrospray ionization mode.
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Self-Validation: Because bromine has two naturally occurring isotopes ( 79Br and 81Br ) in a ~1:1 ratio, a dibrominated molecule will intrinsically display a rigid 1:2:1 isotopic cluster at m/z 327, 329, and 331 ( [M−H]− ). The presence of this exact mathematical cluster self-validates the incorporation of exactly two bromines without needing a reference standard.
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1 H NMR (DMSO- d6 ):
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Self-Validation: The symmetry of the molecule dictates a highly simplified spectrum. You will observe a 3H singlet at ~3.2 ppm ( −SO2CH3 ), a 2H singlet at ~8.0 ppm (aromatic protons rendered equivalent by the C2 axis of symmetry), and a broad 1H singlet at ~10.5 ppm ( −OH ). If the aromatic signal splits into a doublet/dd, the reaction stalled at the mono-brominated intermediate.
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Applications in Drug Development
In medicinal chemistry, 2,6-dibromo-4-(methylsulfonyl)phenol acts as a highly versatile, tri-functional hub.
Reactivity profile and functional group interplay of CAS 20951-04-6.
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Palladium-Catalyzed Cross-Coupling: The two carbon-bromine bonds are highly activated for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The electron-deficient nature of the ring (due to the sulfonyl group) accelerates the oxidative addition step of the catalytic Pd cycle.
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PROTAC Linker Attachment: The highly acidic phenolic −OH can be selectively alkylated using mild bases (like K2CO3 ) in the presence of sensitive functional groups, making it an excellent anchor point for PEG-based linkers in targeted protein degradation (PROTAC) architectures.
